molecular formula C14H13IO3 B14247368 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- CAS No. 389087-00-7

2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-

Cat. No.: B14247368
CAS No.: 389087-00-7
M. Wt: 356.15 g/mol
InChI Key: AQJIWMQFKSREFQ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- typically involves the iodination of a benzopyran derivative followed by the introduction of the 3-methyl-2-butenyl group. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The subsequent alkylation with 3-methyl-2-butenyl bromide in the presence of a base like potassium carbonate completes the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to alter the double bonds in the 3-methyl-2-butenyl group.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: Deiodinated or hydrogenated derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the 3-methyl-2-butenyl group may enhance its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 6-methyl-: A methylated derivative with different biological activities.

    2H-1-Benzopyran-2-one, 7-methoxy-: A methoxylated derivative known for its distinct chemical properties.

    Coumarin: The parent compound of benzopyran derivatives, widely studied for its diverse applications.

Uniqueness

2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of both an iodine atom and a 3-methyl-2-butenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

389087-00-7

Molecular Formula

C14H13IO3

Molecular Weight

356.15 g/mol

IUPAC Name

8-iodo-7-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C14H13IO3/c1-9(2)7-8-17-11-5-3-10-4-6-12(16)18-14(10)13(11)15/h3-7H,8H2,1-2H3

InChI Key

AQJIWMQFKSREFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)I)C

Origin of Product

United States

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